molecular formula C8H6BrClO2 B13488996 2-Bromo-3-chloro-5-methylbenzoic acid

2-Bromo-3-chloro-5-methylbenzoic acid

Cat. No.: B13488996
M. Wt: 249.49 g/mol
InChI Key: IZEXNTPURSSBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloro-5-methylbenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₈H₆BrClO₂. It features a bromine atom at the 2-position, a chlorine atom at the 3-position, and a methyl group at the 5-position of the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogen and methyl substituents influence reactivity, solubility, and target binding .

Properties

IUPAC Name

2-bromo-3-chloro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEXNTPURSSBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 3-chloro-5-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Another approach involves the chlorination of 2-bromo-5-methylbenzoic acid using chlorine gas or a chlorinating agent like thionyl chloride. This reaction also requires careful control of reaction conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of benzyl alcohol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-3-chloro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following compounds share structural similarities with 2-bromo-3-chloro-5-methylbenzoic acid, differing in halogen/methyl substitution patterns or functional groups:

Compound Name Molecular Formula CAS RN Substituent Positions Melting Point (°C) Purity/Price (Example) Key Applications/Notes
2-Bromo-5-methylbenzoic acid C₈H₇BrO₂ 6967-82-4 Br (2), CH₃ (5) Not reported ¥30,000/10g Intermediate in drug synthesis
3-Bromo-2-methylbenzoic acid C₈H₇BrO₂ 76006-33-2 Br (3), CH₃ (2) Not reported ¥16,000/25g (>98% purity) Catalysis and material science
4-Bromo-2-methylbenzoic acid C₈H₇BrO₂ 68837-59-2 Br (4), CH₃ (2) 181 ¥7,000/5g High thermal stability
2-Bromo-5-chlorobenzoic acid C₇H₄BrClO₂ 16426-64-5 Br (2), Cl (5) Not reported Not listed Pharmaceutical building block
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ N/A Br (5), Cl (2) Not reported Not listed Used in agrochemicals
3-Bromo-5-chloro-2-methylbenzoic acid C₈H₆BrClO₂ 203573-07-3 Br (3), Cl (5), CH₃ (2) Not reported Not listed Positional isomer of target
2-Amino-5-bromo-3-methylbenzoic acid C₈H₈BrNO₂ 206548-13-2 Br (5), CH₃ (3), NH₂ (2) Not reported Not listed Specialty drug synthesis

Physicochemical Properties

  • Acidity and Reactivity: The presence of electron-withdrawing groups (Br, Cl) at ortho and meta positions enhances the acidity of the carboxylic acid group compared to non-halogenated analogs. For example, 2-bromo-5-chlorobenzoic acid (pKa ~2.5–3.0) is more acidic than 4-bromo-2-methylbenzoic acid due to inductive effects .
  • Melting Points: Bromine and chlorine substituents increase melting points.

Biological Activity

2-Bromo-3-chloro-5-methylbenzoic acid is a halogenated aromatic compound with significant potential in various biological applications. Its structure, characterized by a bromine atom, a chlorine atom, and a methyl group on a benzoic acid core, suggests enhanced reactivity and biological activity due to the electronic effects imparted by these substituents. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₈H₆BrClO₂
  • Molecular Weight : 249.49 g/mol

The presence of halogens (bromine and chlorine) and a methyl group contributes to the compound's reactivity, potentially enhancing its interaction with biological targets such as enzymes and receptors.

The mechanism of action for this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The halogen atoms are known to enhance lipophilicity, which may improve membrane permeability and bioactivity.

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound are employed in studying enzyme inhibition. The compound's structural attributes allow it to act as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies have shown that halogenated benzoic acids can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Antimicrobial Properties

Halogenated aromatic compounds often display antimicrobial activities. While specific data on this compound is limited, compounds with similar structures have demonstrated efficacy against various pathogens. The presence of bromine and chlorine enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    A study investigated the anti-inflammatory effects of various halogenated benzoic acids, including derivatives of this compound. The results indicated significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
  • Antimicrobial Efficacy :
    Another research effort focused on evaluating the antimicrobial activity of halogenated benzoic acids against Gram-positive and Gram-negative bacteria. The findings suggested that modifications at the 3 and 4 positions of the benzene ring significantly affected antimicrobial potency, indicating that this compound may possess similar properties.

Comparative Analysis of Similar Compounds

A comparison table highlighting several structurally related compounds provides insight into their biological activities:

Compound NameStructure HighlightsUnique FeaturesBiological Activity
This compoundBromine at position 2; Chlorine at 3; Methyl at 5Halogenated structure enhances reactivityPotential anti-inflammatory and antimicrobial properties
3-Bromo-4-chloro-5-methylbenzoic acidBromine at position 3; Chlorine at 4; Methyl at 5Different halogen positions may alter activityExhibits significant antimicrobial activity
4-Bromo-3-chloro-5-methylbenzoic acidBromine at position 4; Chlorine at 3; Methyl at 5Similar structure but varied reactivity patternsPotentially different pharmacological profiles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.